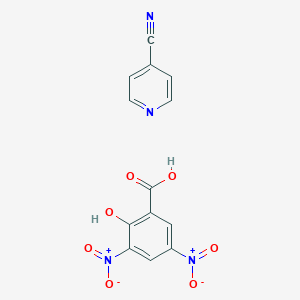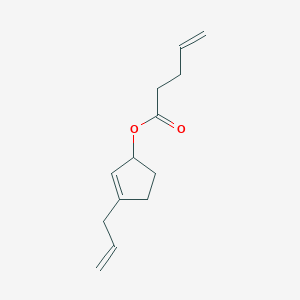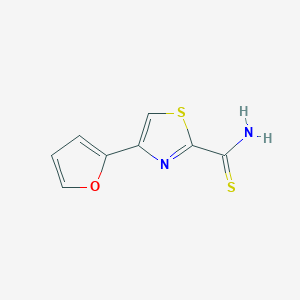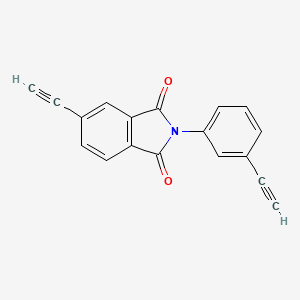
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile: is a compound that combines the properties of two distinct chemical entities: 2-Hydroxy-3,5-dinitrobenzoic acid and pyridine-4-carbonitrile. The former is an aromatic compound known for its reactivity with reducing sugars, while the latter is a nitrile derivative of pyridine, often used in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized through the nitration of salicylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically involves the following steps:
- Dissolving salicylic acid in concentrated sulfuric acid.
- Adding concentrated nitric acid dropwise while maintaining the temperature below 10°C.
- Stirring the reaction mixture for several hours.
- Pouring the reaction mixture into ice-cold water to precipitate the product.
- Filtering and recrystallizing the product from water or ethanol.
Pyridine-4-carbonitrile: is synthesized through the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction conditions include:
- Dissolving 4-chloropyridine in dimethyl sulfoxide.
- Adding sodium cyanide to the solution.
- Heating the reaction mixture to 100°C for several hours.
- Cooling the mixture and extracting the product with an organic solvent such as dichloromethane.
- Purifying the product by distillation or recrystallization.
Industrial Production Methods
The industrial production of 2-Hydroxy-3,5-dinitrobenzoic acid involves large-scale nitration of salicylic acid, followed by purification through crystallization. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Pyridine-4-carbonitrile is produced industrially through continuous flow processes that allow for efficient heat and mass transfer. The use of automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to 3-amino-5-nitrosalicylic acid using reducing agents such as sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Pyridine-4-carbonitrile: is involved in:
Nucleophilic addition: The nitrile group can react with nucleophiles such as amines to form amides.
Hydrolysis: It can be hydrolyzed to pyridine-4-carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, hydroxide ions.
Solvents: Dimethyl sulfoxide, ethanol, water.
Major Products Formed
3-Amino-5-nitrosalicylic acid: from the reduction of 2-Hydroxy-3,5-dinitrobenzoic acid.
Pyridine-4-carboxamide: from the nucleophilic addition of amines to pyridine-4-carbonitrile.
Scientific Research Applications
2-Hydroxy-3,5-dinitrobenzoic acid: is widely used in:
Biochemical assays: It reacts with reducing sugars to form colored complexes, useful in quantifying carbohydrate levels in biological samples.
Analytical chemistry: Employed in colorimetric tests for detecting reducing substances.
Pyridine-4-carbonitrile: finds applications in:
Pharmaceutical synthesis: Used as an intermediate in the synthesis of various drugs.
Organic synthesis: Serves as a building block for the preparation of more complex molecules.
Mechanism of Action
2-Hydroxy-3,5-dinitrobenzoic acid: exerts its effects through its ability to form colored complexes with reducing sugars. The nitro groups are reduced to amino groups, leading to a color change that can be measured spectrophotometrically .
Pyridine-4-carbonitrile: acts as a versatile intermediate in organic synthesis. Its nitrile group can undergo various transformations, allowing it to participate in multiple reaction pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group, making it less reactive in certain biochemical assays.
Pyridine-3-carbonitrile: Similar nitrile derivative but with the nitrile group at a different position, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-3,5-dinitrobenzoic acid: The presence of both hydroxyl and nitro groups makes it highly reactive and suitable for specific biochemical assays.
Pyridine-4-carbonitrile: Its position-specific nitrile group allows for unique reactivity patterns in organic synthesis.
Properties
CAS No. |
646534-74-9 |
|---|---|
Molecular Formula |
C13H8N4O7 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4N2O7.C6H4N2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;7-5-6-1-3-8-4-2-6/h1-2,10H,(H,11,12);1-4H |
InChI Key |
MCYUEAUBDJTWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#N.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)

![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)

![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
